molecular formula C14H16N2O3 B7555233 2-[2-(4,5-Dimethylimidazol-1-yl)ethoxy]benzoic acid

2-[2-(4,5-Dimethylimidazol-1-yl)ethoxy]benzoic acid

Cat. No. B7555233
M. Wt: 260.29 g/mol
InChI Key: QFPFYVGNCSCHQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(4,5-Dimethylimidazol-1-yl)ethoxy]benzoic acid, also known as DMEBA, is a chemical compound that has gained significant attention in scientific research due to its potential use in various applications.

Mechanism of Action

The mechanism of action of 2-[2-(4,5-Dimethylimidazol-1-yl)ethoxy]benzoic acid involves its ability to activate the p53 pathway, a tumor suppressor protein that regulates cell cycle progression and apoptosis. 2-[2-(4,5-Dimethylimidazol-1-yl)ethoxy]benzoic acid has been shown to increase the expression of p53, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2-[2-(4,5-Dimethylimidazol-1-yl)ethoxy]benzoic acid has been found to have a low toxicity profile and is well-tolerated in animal studies. It has been shown to have a good pharmacokinetic profile, with high oral bioavailability and a long half-life. 2-[2-(4,5-Dimethylimidazol-1-yl)ethoxy]benzoic acid has also been found to have anti-angiogenic effects, which may contribute to its anti-cancer properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[2-(4,5-Dimethylimidazol-1-yl)ethoxy]benzoic acid in lab experiments is its low toxicity profile, which allows for higher doses to be used without adverse effects. However, one limitation is that 2-[2-(4,5-Dimethylimidazol-1-yl)ethoxy]benzoic acid is not water-soluble, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for 2-[2-(4,5-Dimethylimidazol-1-yl)ethoxy]benzoic acid research, including investigating its potential use in combination with other anti-cancer drugs, exploring its anti-inflammatory and antioxidant properties in other disease models, and developing water-soluble derivatives for improved bioavailability.
In conclusion, 2-[2-(4,5-Dimethylimidazol-1-yl)ethoxy]benzoic acid is a promising compound that has shown potential in various scientific research applications, particularly in cancer treatment. Its mechanism of action, low toxicity profile, and pharmacokinetic properties make it an attractive candidate for further research. Future studies may reveal additional therapeutic benefits and applications of 2-[2-(4,5-Dimethylimidazol-1-yl)ethoxy]benzoic acid.

Synthesis Methods

The synthesis of 2-[2-(4,5-Dimethylimidazol-1-yl)ethoxy]benzoic acid involves the reaction of 2-bromoethoxybenzoic acid with 4,5-dimethylimidazole in the presence of a base. The product is obtained in good yield and purity, making it suitable for further research.

Scientific Research Applications

2-[2-(4,5-Dimethylimidazol-1-yl)ethoxy]benzoic acid has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Furthermore, 2-[2-(4,5-Dimethylimidazol-1-yl)ethoxy]benzoic acid has been investigated for its anti-inflammatory and antioxidant properties, which may have therapeutic implications in various diseases.

properties

IUPAC Name

2-[2-(4,5-dimethylimidazol-1-yl)ethoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-10-11(2)16(9-15-10)7-8-19-13-6-4-3-5-12(13)14(17)18/h3-6,9H,7-8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPFYVGNCSCHQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=N1)CCOC2=CC=CC=C2C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4,5-Dimethylimidazol-1-yl)ethoxy]benzoic acid

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